molecular formula C13H13N3O2S2 B3013707 1-Phenyl-3-(4-sulfamoylphenyl)thiourea CAS No. 4474-05-9

1-Phenyl-3-(4-sulfamoylphenyl)thiourea

Cat. No.: B3013707
CAS No.: 4474-05-9
M. Wt: 307.39
InChI Key: OOWRWZBEYIUVQH-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-sulfamoylphenyl)thiourea is an organic compound with the molecular formula C13H13N3O2S2. It is a thiourea derivative, characterized by the presence of a phenyl group and a sulfamoylphenyl group attached to the thiourea moiety.

Mechanism of Action

Target of Action

1-Phenyl-3-(4-sulfamoylphenyl)thiourea is a derivative of sulfonylurea, a class of organic compounds used in medicine and agriculture . The primary targets of sulfonylureas are the sulfonylurea receptors (SURs) on the pancreatic beta cells . These receptors play a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .

Mode of Action

The compound interacts with its targets by binding to the SURs, leading to the closure of the ATP-sensitive potassium channels on the beta cell membrane . This closure depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the release of insulin granules, thereby increasing insulin secretion .

Biochemical Pathways

The increased insulin secretion affects multiple biochemical pathways. Insulin acts as a key regulator of glucose metabolism, promoting glucose uptake in muscle and adipose tissue, and inhibiting hepatic glucose production . Additionally, insulin stimulates protein synthesis, inhibits proteolysis, and promotes fat storage .

Pharmacokinetics

Sulfonylureas, in general, are well absorbed from the gastrointestinal tract and undergo extensive metabolism in the liver . The metabolites are primarily excreted in the urine . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in insulin secretion and a decrease in blood glucose levels . This can lead to improved glycemic control in individuals with type 2 diabetes .

Action Environment

Environmental factors such as diet, exercise, and stress levels can influence the compound’s action, efficacy, and stability. For instance, a diet high in carbohydrates may require higher doses of the compound to achieve the desired glycemic control . Similarly, physical activity can enhance insulin sensitivity, potentially affecting the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(4-sulfamoylphenyl)thiourea can be synthesized through a reaction between phenyl isothiocyanate and 4-aminobenzenesulfonamide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-sulfamoylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-3-(4-sulfamoylphenyl)thiourea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(4-sulfamoylphenyl)ethylthiourea
  • 1-Phenyl-3-(4-sulfamoylphenyl)propylthiourea
  • 1-Phenyl-3-(4-sulfamoylphenyl)butylthiourea

Uniqueness

1-Phenyl-3-(4-sulfamoylphenyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-phenyl-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c14-20(17,18)12-8-6-11(7-9-12)16-13(19)15-10-4-2-1-3-5-10/h1-9H,(H2,14,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWRWZBEYIUVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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